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Abstract
Lipid metabolism is a cornerstone of cellular function, and its dysregulation is implicated in a

multitude of pathologies, including cancer, metabolic syndrome, and infectious diseases. Fatty

Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids,

has emerged as a critical therapeutic target. ML356 is a potent and selective inhibitor of the

thioesterase (TE) domain of FASN, offering a valuable chemical probe to dissect the intricate

roles of lipid metabolism in health and disease. This technical guide provides a comprehensive

overview of ML356, including its mechanism of action, quantitative data on its activity, detailed

experimental protocols for its use, and visualizations of the key signaling pathways and

experimental workflows involved in its application. This document is intended to serve as a core

resource for researchers, scientists, and drug development professionals employing ML356 to

advance our understanding of lipid metabolism and develop novel therapeutic strategies.

Introduction to ML356
ML356 is a small molecule inhibitor that specifically targets the thioesterase (TE) domain of

Fatty Acid Synthase (FASN). FASN is a large, multifunctional enzyme that catalyzes the

synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. The

TE domain is responsible for the final step in this process, cleaving the newly synthesized fatty

acid chain from the acyl carrier protein domain of the FASN enzyme. By inhibiting the TE

domain, ML356 effectively blocks the release of fatty acids, leading to a halt in de novo
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lipogenesis. This specific mechanism of action makes ML356 a powerful tool for studying the

downstream effects of FASN inhibition and the broader consequences of disrupted lipid

metabolism.

Quantitative Data for ML356
The efficacy of ML356 as a FASN inhibitor has been quantified in various biochemical and cell-

based assays. The following tables summarize key quantitative data for ML356, providing a

reference for its potency and activity in different experimental contexts.

Table 1: Biochemical Activity of ML356

Parameter Value Assay System Reference

IC50 for FASN

Thioesterase (TE)

Domain

0.334 µM
Recombinant Human

FASN-TE
[1]

Table 2: Cellular Activity of ML356

Cell Line Assay Type IC50 Value Reference

PC-3 (Prostate

Cancer)

De novo palmitate

synthesis
20 µM [2]

BT-474 (Breast

Cancer)

Cell Viability (MTT

Assay)
~50 µM [3]

Various Cancer Cell

Lines
Cell Viability Varies (µM range) [4][5][6][7][8]

Table 3: Effects of ML356 on Cellular Lipidomics (Illustrative)
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Lipid Class
Change upon
ML356 Treatment

Cell Line Reference

Saturated Fatty Acids Decrease Generic Cancer Cell [9]

Monounsaturated

Fatty Acids
Decrease Generic Cancer Cell [9]

Phosphatidylcholines Altered Profile Ovarian Cancer Cells [10]

Triacylglycerols Altered Profile
Breast Cancer Cell

Lines
[9]

Experimental Protocols
This section provides detailed methodologies for key experiments utilizing ML356 to study lipid

metabolism.

FASN Thioesterase (TE) Activity Assay
This protocol is designed to measure the direct inhibitory effect of ML356 on the enzymatic

activity of the FASN TE domain.

Materials:

Recombinant human FASN TE domain

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

Acyl-CoA substrate (e.g., palmitoyl-CoA)

HEPES buffer (pH 8.0)

ML356

DMSO (for dissolving ML356)

96-well microplate

Spectrophotometer

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7156077/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156077/
https://www.researchgate.net/publication/378426154_Lipidomic_Analysis_of_the_Effects_of_Melittin_on_Ovarian_Cancer_Cells_Using_Mass_Spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156077/
https://www.benchchem.com/product/b609152?utm_src=pdf-body
https://www.benchchem.com/product/b609152?utm_src=pdf-body
https://www.benchchem.com/product/b609152?utm_src=pdf-body
https://www.benchchem.com/product/b609152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Prepare a stock solution of ML356 in DMSO.

In a 96-well plate, prepare reaction mixtures containing 100 mM HEPES (pH 8.0) and 1 mM

DTNB.

Add varying concentrations of ML356 (or DMSO as a vehicle control) to the wells.

Add the recombinant FASN TE enzyme to each well and incubate for a pre-determined time

at 37°C.

Initiate the reaction by adding the acyl-CoA substrate (e.g., 20 µM).

Immediately monitor the change in absorbance at 412 nm over time using a

spectrophotometer. The increase in absorbance corresponds to the release of free CoA,

which reacts with DTNB.

Calculate the rate of reaction for each ML356 concentration and determine the IC50 value.

[11]

De Novo Palmitate Synthesis Assay using [¹⁴C]-Acetate
This protocol measures the effect of ML356 on the synthesis of new fatty acids in cultured cells

by tracing the incorporation of a radiolabeled precursor.

Materials:

Cultured cells of interest

Complete cell culture medium

ML356

[¹⁴C]-Acetate

Scintillation cocktail

Scintillation counter
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Lipid extraction solvents (e.g., chloroform:methanol)

Procedure:

Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

Treat the cells with varying concentrations of ML356 (or DMSO as a vehicle control) for a

specified duration.

Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to

allow for its incorporation into newly synthesized lipids.[12]

After the incubation, wash the cells with cold PBS to remove unincorporated [¹⁴C]-acetate.

Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., Folch or

Bligh-Dyer method).[13]

Dry the lipid extracts and resuspend them in a scintillation cocktail.

Measure the radioactivity using a scintillation counter.[14][15]

Normalize the counts to the total protein content of each sample.

Calculate the percentage of inhibition of de novo palmitate synthesis for each ML356
concentration and determine the IC50 value.

Cell Viability (MTT) Assay
This protocol assesses the cytotoxic or cytostatic effects of ML356 on cultured cells.

Materials:

Cultured cells of interest

Complete cell culture medium

ML356
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plate

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined density and allow them to attach

overnight.[16]

Treat the cells with a serial dilution of ML356 (and a vehicle control) for the desired exposure

time (e.g., 24, 48, or 72 hours).[17][18]

After the treatment period, add MTT solution to each well to a final concentration of 0.5

mg/mL and incubate for 2-4 hours at 37°C.[18]

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the

yellow MTT to purple formazan crystals.

Carefully remove the medium and add the solubilization solution to each well to dissolve the

formazan crystals.[17]

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a

microplate reader.[16]

Calculate the percentage of cell viability for each ML356 concentration relative to the

vehicle-treated control cells and determine the IC50 value.

Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways affected by FASN inhibition and a typical experimental workflow for studying lipid

metabolism with ML356.
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Caption: FASN signaling pathway in cancer and the inhibitory action of ML356.

Experimental Workflow for Lipidomics Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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